Enantioselective Pharmacokinetics: (+)-trans-Khellactone Exhibits Distinct In Vivo Exposure vs. its Enantiomer
In rat plasma, (+)-trans-khellactone (dTK) demonstrates a quantifiable and distinct pharmacokinetic profile compared to its enantiomer. An enantiospecific LC-MS/MS method achieved baseline resolution of dTK from its enantiomer, enabling precise quantification. Following oral administration of Peucedani Radix extract, the systemic exposure of dTK differs from that of (−)-trans-khellactone (lTK), and importantly, the lTK enantiomer was not detected in rat plasma under the same conditions due to rapid, carboxylesterase-mediated hydrolysis [1].
| Evidence Dimension | Plasma concentration and detectability in vivo |
|---|---|
| Target Compound Data | (+)-trans-khellactone (dTK): LOQ = 2.57 ng/mL; detected as a major herb-related compound in plasma |
| Comparator Or Baseline | (−)-trans-khellactone (lTK): Not detected in rat plasma (due to rapid hydrolysis) |
| Quantified Difference | Qualitative difference: detectable vs. undetectable; quantitative difference: LOQ 2.57 ng/mL for dTK vs. not applicable for lTK |
| Conditions | Online SPE-chiral LC-MS/MS analysis of rat plasma following oral administration of Qian-hu extract |
Why This Matters
For in vivo studies, using the correct enantiomer is essential; the (+)-trans form is the relevant circulating species, while the (−)-trans form is rapidly cleared, rendering it ineffective for studying systemic pharmacology.
- [1] Song, Y. et al. Simultaneously enantiospecific determination of (+)-trans-khellactone, (+/−)-praeruptorin A, (+/−)-praeruptorin B, (+)-praeruptorin E, and their metabolites, (+/−)-cis-khellactone, in rat plasma using online solid phase extraction–chiral LC–MS/MS. J Pharm Biomed Anal 2014, 88, 269-277. View Source
